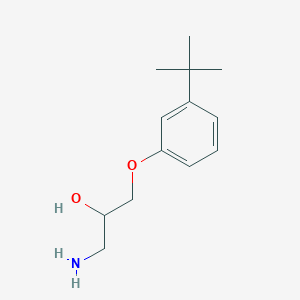
1-Amino-3-(3-tert-butylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(3-tert-butylphenoxy)propan-2-ol is an organic compound with the molecular formula C13H21NO2. It is characterized by the presence of an amino group, a phenoxy group, and a tert-butyl group attached to a propanol backbone.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(3-tert-butylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3-tert-butylphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 3-(3-tert-butylphenoxy)propan-2-ol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Amino-3-(3-tert-butylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(3-tert-butylphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cardiovascular diseases.
Material Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and mechanical strength.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(3-tert-butylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(3-tert-butylphenoxy)propan-2-ol can be compared with similar compounds, such as:
1-Amino-3-(4-tert-butylphenoxy)propan-2-ol: This compound has a similar structure but with the tert-butyl group in the para position. The positional difference can affect its reactivity and biological activity.
1-Amino-3-(3-methylphenoxy)propan-2-ol: The presence of a methyl group instead of a tert-butyl group can lead to variations in steric hindrance and electronic effects, influencing its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
4698-89-9 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-amino-3-(3-tert-butylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)10-5-4-6-12(7-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |
InChI-Schlüssel |
HZHKAQFMYBXBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


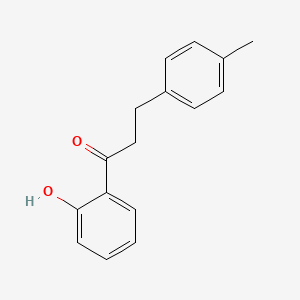
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

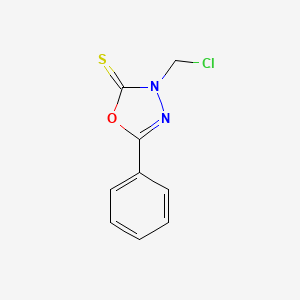
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
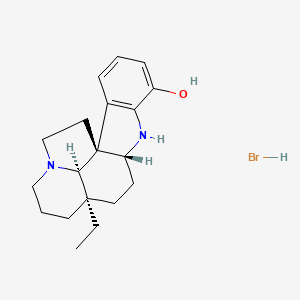
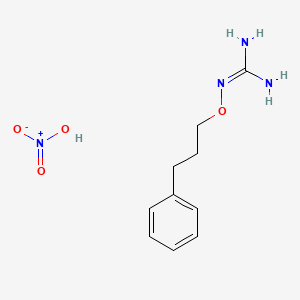
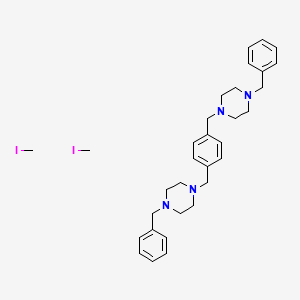
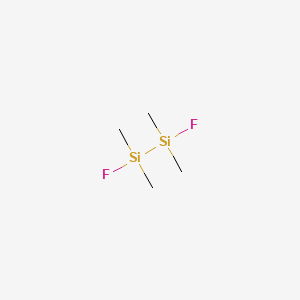
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
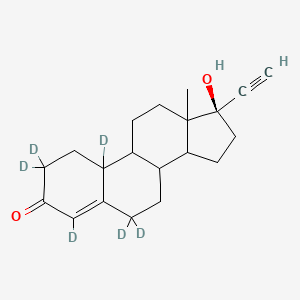

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
